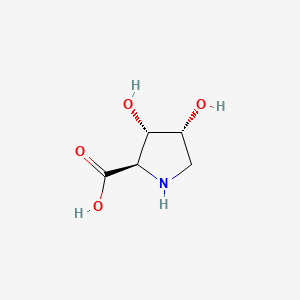
1,6-Hexamethylene-bis-cyanoguanidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,6-Hexamethylene-bis-cyanoguanidine: is a chemical compound with the molecular formula C10H18N8 and a molecular weight of 250.30 g/mol . It is known for its applications in various fields, including organic synthesis and industrial processes. The compound is characterized by its white to light yellow powder appearance and has a melting point range of 205.0°C to 212.0°C .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,6-Hexamethylene-bis-cyanoguanidine can be synthesized through the reaction of 1,6-hexanediamine with cyanamide under controlled conditions. The reaction typically involves heating the reactants in the presence of a suitable solvent, such as methanol or dimethyl sulfoxide (DMSO) , to facilitate the formation of the desired product .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification to obtain the final product with a purity of at least 99% .
Analyse Des Réactions Chimiques
Types of Reactions: 1,6-Hexamethylene-bis-cyanoguanidine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the cyanoguanidine groups are replaced by other functional groups.
Condensation Reactions: It can react with aldehydes or ketones to form imines or Schiff bases.
Hydrolysis: Under acidic or basic conditions, the compound can undergo hydrolysis to yield corresponding amines and cyanamide.
Common Reagents and Conditions:
Nucleophiles: Such as and for substitution reactions.
Acids/Bases: For hydrolysis reactions, common reagents include hydrochloric acid or sodium hydroxide .
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted derivatives of this compound can be formed.
Hydrolysis Products: The major products include 1,6-hexanediamine and cyanamide .
Applications De Recherche Scientifique
1,6-Hexamethylene-bis-cyanoguanidine has a wide range of applications in scientific research, including:
Organic Synthesis: It is used as an intermediate in the synthesis of polybiguanides, which are important in the production of disinfectants and antiseptics.
Biological Research: The compound is studied for its potential antimicrobial properties and its role in the development of new antimicrobial agents.
Medical Applications: It serves as an intermediate in the synthesis of pharmaceutical compounds, including those used in the treatment of infections.
Industrial Applications: The compound is used in the production of polymers and resins, which have applications in coatings, adhesives, and sealants.
Mécanisme D'action
The mechanism of action of 1,6-hexamethylene-bis-cyanoguanidine involves its interaction with microbial cell membranes. The compound’s biguanide groups are known to disrupt the cytoplasmic membrane of bacteria, leading to cell lysis and death . This biocidal action is attributed to the positive charge carried by the biguanide groups, which allows them to bind to the negatively charged bacterial cell walls .
Comparaison Avec Des Composés Similaires
1,6-Hexamethylenediamine: A precursor in the synthesis of 1,6-hexamethylene-bis-cyanoguanidine, used in the production of nylon and other polymers.
Polyhexamethylene Biguanide: A polymeric biocide with similar antimicrobial properties, used in disinfectants and antiseptics.
Chlorhexidine: Another biguanide compound with broad-spectrum antimicrobial activity, commonly used in medical and dental applications.
Uniqueness: this compound is unique due to its dual cyanoguanidine groups, which provide distinct chemical reactivity and potential for diverse applications in organic synthesis and antimicrobial research .
Propriétés
Numéro CAS |
15849-70-9 |
|---|---|
Formule moléculaire |
C4H12Br3N-2 |
Poids moléculaire |
0 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[1-(4-Methoxyphenyl)prop-1-en-2-yl]pyridine](/img/structure/B1174303.png)
![4-[2-(2,4-Diamino-6-oxo-pyrimidin-5-ylidene)hydrazinyl]-N-pyrimidin-2-yl-benzenesulfonamide](/img/structure/B1174315.png)

